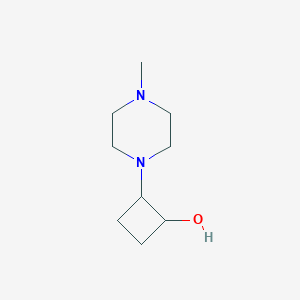
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, also known as FTUP, is a synthetic compound that has gained significant attention in the field of medical research due to its potential therapeutic applications.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea has been studied extensively for its potential therapeutic applications in various medical conditions such as cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis and colitis.
Mechanism of Action
The exact mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of several enzymes such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. It has also been found to activate the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various animal models. It has been found to reduce blood glucose levels in diabetic rats by increasing insulin sensitivity and stimulating glucose uptake in skeletal muscle cells. This compound has also been shown to improve cognitive function and reduce neuroinflammation in mice models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea has several advantages for lab experiments, including its high potency and selectivity, ease of synthesis, and low toxicity. However, its hydrophobic nature and poor solubility in aqueous solutions can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term effects and potential side effects of this compound.
Future Directions
There are several future directions for the research and development of 1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea. One potential area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, more research is needed to elucidate the exact mechanism of action of this compound and identify potential targets for its therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various medical conditions.
Synthesis Methods
1-(4-Fluorophenyl)-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluorophenyl isocyanate with 2-thiophen-2-yl-2-hydroxypropanol in the presence of a catalyst. The resulting product is then treated with urea to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization and chromatography.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-14(19,12-3-2-8-20-12)9-16-13(18)17-11-6-4-10(15)5-7-11/h2-8,19H,9H2,1H3,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYIEUZBASVEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)F)(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)

![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384821.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)
![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)
![(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2384829.png)



